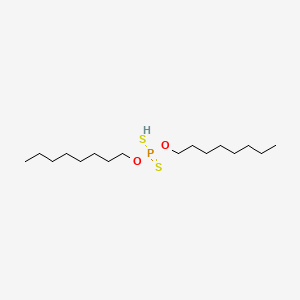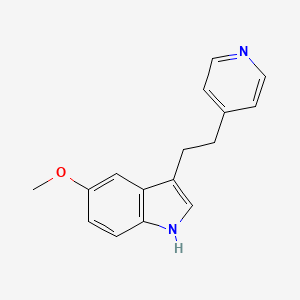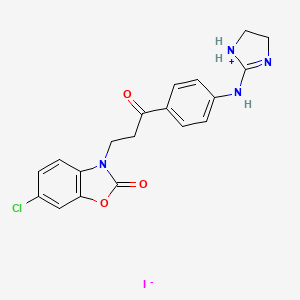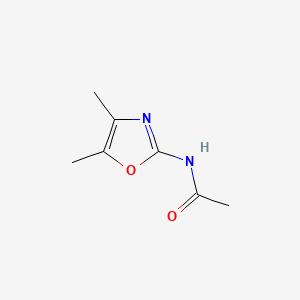
Acetamide, N-(4,5-dimethyl-2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is a chemical compound characterized by the presence of an acetamide group attached to a 4,5-dimethyl-2-oxazolyl moiety. This compound is known for its unique structural features, which include a five-membered oxazole ring and two methyl groups at the 4 and 5 positions of the ring. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 4,5-dimethyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,5-dimethyl-2-oxazole+acetic anhydride→Acetamide, N-(4,5-dimethyl-2-oxazolyl)-
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4,5-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Acetamide, N-(4,5-dimethyl-2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and acetamide group play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(4,5-dimethyl-2-oxazolyl)-N-ethyl-
- Acetamide, N-(2,4-dimethylphenyl)-
Uniqueness
Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is unique due to its specific structural features, such as the presence of the 4,5-dimethyl-2-oxazole ring. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for various research applications.
Propiedades
Número CAS |
35629-37-9 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10) |
Clave InChI |
NTJJPDBWQWPWKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


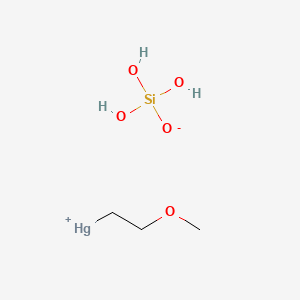
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
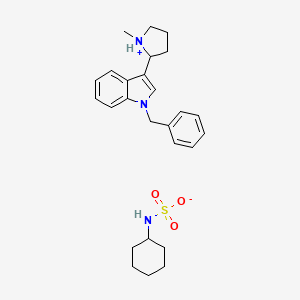

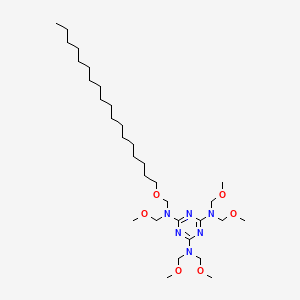


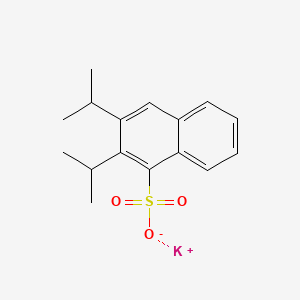
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
